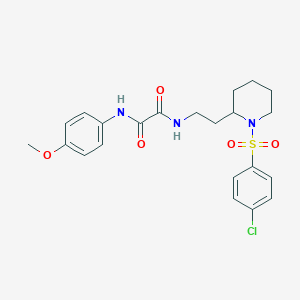

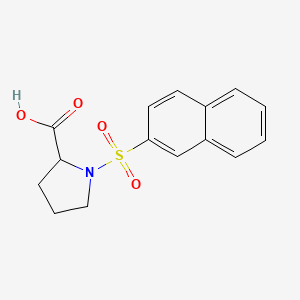

2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of research due to their potential pharmacological properties. In the studies provided, different methods of synthesis have been employed to create acetamide compounds with potential anticonvulsant and antioxidant activities. For instance, the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives involved the interaction of thiourea with acetylacetone followed by alkylation with α-chloroacetamides . Another study synthesized benzimidazole-based acetamides through a series of reactions starting with the formation of 2-(4-chlorophenyl)benzimidazole followed by the introduction of arylmethylene amino or thiazolidine groups . Additionally, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was achieved by reacting 6-methyluracil with 2-chloromethyltiiran and subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide .

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray analysis was also employed in one study to determine the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide . Computer modeling was used to predict the conformational behavior of the compound, indicating the influence of internal rotation of the thietanyl group . Another study elucidated the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using elemental analysis and spectroscopic techniques, with the crystal structure being solved by direct methods .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are crucial for their potential biological activities. The studies show that the introduction of different substituents and functional groups can significantly alter the properties of the acetamide core. For example, the introduction of a thietanyl group in the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide and the use of different amino and thiazolidine groups in benzimidazole-based acetamides demonstrate the versatility of chemical reactions in creating diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. The studies provided do not offer extensive data on the physical properties such as melting points or solubility. However, the chemical properties, particularly the antioxidant and anticonvulsant activities, have been evaluated. The anticonvulsant activity was assessed using in vivo models such as pentylenetetrazole-induced seizures in rats and the maximal electroshock seizure (MES) test . The antioxidant properties were determined using in vitro assays such as lipid peroxidation levels and free radical scavenging activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds utilizing pyrimidinone and oxazinone derivatives for antimicrobial purposes. For instance, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). Similarly, compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, showing promise as COX-1/COX-2 inhibitors (A. Abu‐Hashem et al., 2020).

Herbicide Action and Safety

The compound's role in herbicide action and safety has also been explored. Studies on chloroacetamide herbicides, such as alachlor and metolachlor, detail their selective pre-emergent or early post-emergent herbicide use. These studies investigate the herbicides' mechanisms and their potential environmental and health impacts, contributing to understanding the safe use and regulation of such chemicals (H. Weisshaar & P. Böger, 1989).

Radiosynthesis for Imaging

Radiosynthesis studies have shown the development of selective radioligands for imaging with positron emission tomography (PET). This application is crucial for advancing diagnostic techniques in medicine, particularly in identifying and understanding various diseases at the molecular level (F. Dollé et al., 2008).

Enhancement of Materials and Biological Evaluation

Innovations in materials science include enhancing molecular imprinted polymers with organic fillers on bagasse cellulose fibers, showcasing potential for antimicrobial activities and computational calculations. This research demonstrates the versatility of such compounds in creating advanced materials with specific biological functions (Asmaa M. Fahim & Ehab E. Abu-El Magd, 2021).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O3/c1-4-23-16-19-9(2)15(10(3)20-16)21-14(22)8-24-13-6-5-11(17)7-12(13)18/h5-7H,4,8H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXLEPJOXOXPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

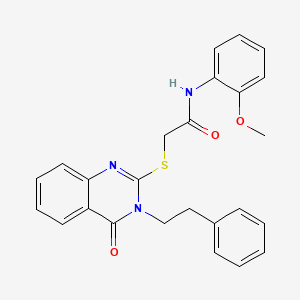

![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)

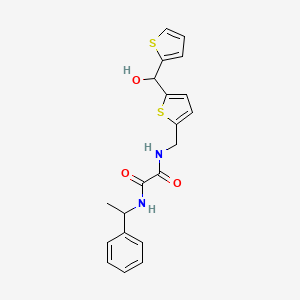

![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)

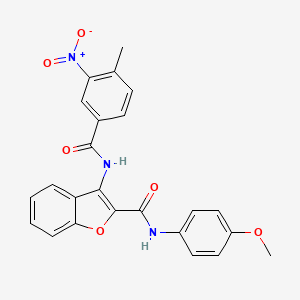

![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)